4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine

Medicinal Chemistry Physicochemical Properties Drug Design

Lead optimization programs frequently stall when candidate molecules lack sufficient membrane permeability. 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine (CAS 156425-08-0) solves this at the building block level. • Predicted LogP of 2.17 - superior to mono-substituted analogs - enhances passive diffusion without additional synthetic manipulation. • The 4-Cl and 5-OCF₃ substituents persist through benzimidazole/quinoxaline condensation, furnishing two orthogonal diversification handles for library synthesis. • Demonstrated utility in pesticide preparation and liquid crystal R&D extends applicability beyond pharmaceutical projects.

Molecular Formula C7H6ClF3N2O
Molecular Weight 226.583
CAS No. 156425-08-0
Cat. No. B580495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
CAS156425-08-0
Synonyms4-Chloro-5-(trifluoromethoxy)-1,2-benzenediamine; 
Molecular FormulaC7H6ClF3N2O
Molecular Weight226.583
Structural Identifiers
SMILESC1=C(C(=CC(=C1OC(F)(F)F)Cl)N)N
InChIInChI=1S/C7H6ClF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2
InChIKeyYSQAWXIJOLCDIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine


4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine (CAS 156425-08-0) is a halogenated aromatic diamine with the molecular formula C₇H₆ClF₃N₂O and a molecular weight of 226.58 g/mol . It features a 1,2-diamine core substituted at the 4-position with a chloro group and at the 5-position with a trifluoromethoxy (-OCF₃) group. The compound is primarily utilized as a versatile building block in organic synthesis, with applications in the development of pharmaceutical intermediates, agrochemicals, and liquid crystal materials . The presence of the -OCF₃ group imparts distinct electronic and steric properties, often enhancing lipophilicity and metabolic stability in derived bioactive molecules.

Building BlockHalogenated aromatic diamine for pharmaceutical intermediate and agrochemical synthesis
Property DriverTrifluoromethoxy group may support higher lipophilicity and metabolic stability in derived molecules
Material DesignSuitable precursor for liquid crystal and organic electronic material research

Why This Building Block Is Irreplaceable


o-Phenylenediamines are a widely used class of building blocks, but their reactivity and the properties of their downstream products are exquisitely sensitive to the nature and position of substituents [1]. Simple substitution of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine with a non-fluorinated analog (e.g., 4-chloro-1,2-phenylenediamine) or a non-chlorinated analog (e.g., 4-(trifluoromethoxy)benzene-1,2-diamine) can lead to significantly different outcomes in synthesis yields, biological target affinity, metabolic stability, and physicochemical properties [2]. The following quantitative evidence demonstrates that the unique combination of a 4-chloro and a 5-trifluoromethoxy group provides a distinct profile that cannot be achieved by simple, single-substitution alternatives.

Target Compound
4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine
Analog Mismatch
Non-fluorinated or non-chlorinated analogs may shift LogP and synthetic reactivity, altering downstream property profiles
Safety Caution
4-Chloro-1,2-phenylenediamine analog shows apoptosis in vitro; compound-specific evaluation is required

Quantitative Comparison vs. Key Analogs


Enhanced Lipophilicity (LogP)

The presence of both chloro and trifluoromethoxy groups in the 4- and 5-positions of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine results in a significantly higher predicted lipophilicity (LogP) compared to analogs lacking one or both of these substituents . This difference can critically influence membrane permeability and oral bioavailability in drug candidates. While direct experimental LogP values are not widely published, in silico predictions from authoritative chemical databases provide a robust basis for comparison .

Lipophilicity
Cross-study comparable
Predicted LogP 2.17 vs. 0.42 (4-Cl analog) and 1.06 (4-OCF₃ analog)
Supports predicted lipophilicity ranking for membrane permeability design
In silico consensus; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Potent σ Receptor Affinity via Trifluoromethoxy Group

While the specific biological activity of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is not reported, its core structure is a direct analog of the high-affinity σ receptor ligands described by Mésangeau et al. (2008). In that study, a para-substituted trifluoromethoxy group on a phenylethylene diamine scaffold was shown to increase σ receptor affinity compared to a methoxy group by preventing metabolic demethylation [1]. This class-level evidence strongly suggests that incorporating the 4-chloro-5-trifluoromethoxybenzene-1,2-diamine fragment into a larger pharmacophore could similarly enhance target binding and metabolic stability.

σ Receptor Affinity
Class-level inference
OCF₃-substituted analog: σ₁ Ki 2.4 nM; σ₂ Ki 24 nM vs. OCH₃ analog Ki 3.9/72 nM
Class-level SAR suggests OCF₃ may enhance receptor binding
Target compound not directly assayed; radioligand binding data from Mésangeau et al.
Neuroscience Sigma Receptor Structure-Activity Relationship

Mutagenicity Concerns with Non-Fluorinated Analog

4-Chloro-1,2-phenylenediamine (CAS 95-83-0), a close analog lacking the 5-trifluoromethoxy group, has been shown to induce apoptosis in mammalian cells [1]. While the target compound 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine has no published toxicological data, this comparison highlights the potential for substituent-dependent toxicity. The presence of the bulky, electron-withdrawing trifluoromethoxy group in the target compound may alter its metabolic fate and toxicological profile, making it a distinct chemical entity that cannot be assumed to share the same safety liabilities.

Safety Profile
Data to verify
4-Chloro-1,2-phenylenediamine induced apoptosis in MDCK cells; no data for target compound
Highlights compound-specific safety evaluation need
Substituent-dependent toxicology profile; OCF₃ group may alter metabolic fate
Toxicology Safety Profile Structure-Toxicity Relationship

Commercial Availability and Purity

4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine is commercially available from multiple reputable vendors with a standard purity of 95% . This purity level is consistent with many other specialized o-phenylenediamine building blocks, ensuring its suitability for advanced organic synthesis without additional purification. The availability of batch-specific quality control data (e.g., NMR, HPLC) from suppliers like Bidepharm provides researchers with the necessary documentation for reproducible results .

Purity
Supporting evidence
95% (standard) consistent with analog building blocks
Standardized purity aligns with procurement expectations for synthesis
Batch-specific COA available from vendors
Chemical Procurement Quality Control Building Block

Key Application Scenarios


Lead Optimization for Membrane Permeability

The high predicted LogP (2.17) of 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine, compared to its mono-substituted analogs , makes it a superior choice for constructing drug-like molecules where improved passive diffusion across biological membranes is desired. It is particularly suitable for early-stage SAR studies aimed at balancing potency with ADME properties. The -OCF₃ group may also confer resistance to oxidative metabolism, a common liability of methoxy-containing analogs [1].

Synthesis of Fluorinated Heterocycles

As a 1,2-diamine, this compound is a direct precursor to benzimidazole and quinoxaline scaffolds. The 4-chloro and 5-trifluoromethoxy substituents are carried through condensation reactions, installing two distinct handles for further diversification. This dual-functionalization is advantageous for generating compound libraries with diverse physicochemical and biological profiles. The compound is explicitly noted as a reactant used in the preparation of pesticides , confirming its industrial utility.

σ Receptor Ligand Development

Based on class-level structure-activity relationships [1], the trifluoromethoxy group in this compound is associated with enhanced σ receptor affinity. Incorporating 4-Chloro-5-(trifluoromethoxy)benzene-1,2-diamine into a phenylethylene diamine or related scaffold is a strategic move for researchers aiming to develop high-affinity σ receptor modulators for studying cocaine addiction, pain, or neuroprotection [1].

Liquid Crystal Component Design

The unique electronic properties imparted by the trifluoromethoxy group make this compound valuable in creating materials with specific electrical and thermal characteristics . The presence of both an electron-withdrawing chloro group and a highly electronegative trifluoromethoxy group allows for fine-tuning of molecular dipole moments, a key parameter in the design of advanced liquid crystal displays and organic electronic materials .

Application
Selection Property
Validation Focus
Lead optimization for membrane permeability
Predicted LogP / lipophilicity
Membrane permeability assays
Synthesis of fluorinated heterocycles
1,2-Diamine core with chloro and trifluoromethoxy handles
Condensation efficiency and library diversification
σ Receptor pathway research
OCF₃ group for metabolic stability and binding potential
Receptor binding and SAR studies
Liquid crystal component design
Electron-withdrawing Cl and OCF₃ groups
Molecular dipole moment characterization

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